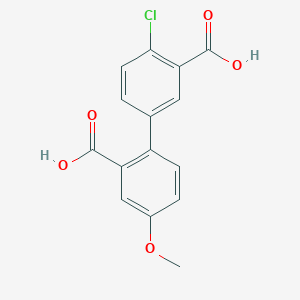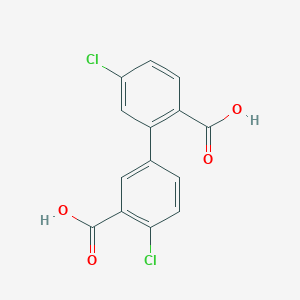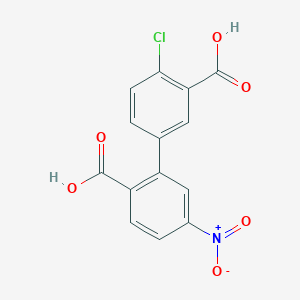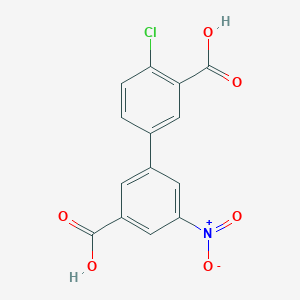![molecular formula C18H17NO3 B6409614 3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylbenzoic acid, 95% CAS No. 1261914-54-8](/img/structure/B6409614.png)
3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylbenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylbenzoic acid, or 3-CPA-2-MBA, is an organic compound belonging to the class of carboxylic acids. It has a molecular formula of C14H15NO3 and a molecular weight of 249.27 g/mol. This compound has been studied extensively in the scientific literature due to its interesting properties, including its use as a synthetic intermediate and its potential applications in drug research.
Mechanism of Action
3-CPA-2-MBA acts as an inhibitor of PDE5, which is an enzyme involved in the regulation of blood pressure. Specifically, PDE5 is responsible for breaking down cyclic guanosine monophosphate (cGMP), which is a molecule involved in the relaxation of the smooth muscle cells of the arteries. By inhibiting PDE5, 3-CPA-2-MBA helps to maintain elevated levels of cGMP, resulting in the relaxation of the smooth muscle cells and the lowering of blood pressure.
Biochemical and Physiological Effects
3-CPA-2-MBA has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 3-CPA-2-MBA is a potent inhibitor of PDE5, with an IC50 value of 0.08 μM. Additionally, 3-CPA-2-MBA has been shown to have anti-inflammatory and antioxidant properties in vitro. However, further research is needed to determine the full extent of its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
3-CPA-2-MBA has several advantages for use in laboratory experiments. It is a stable compound, with a melting point of 181-183°C and a boiling point of >300°C. Additionally, it is readily soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide. However, 3-CPA-2-MBA also has some limitations for use in laboratory experiments. For example, it is toxic and should be handled with care. Additionally, it is a relatively expensive compound, making it unsuitable for some experiments.
Future Directions
Given the potential applications of 3-CPA-2-MBA, there are several future directions for research. For example, further studies could be conducted to explore the biochemical and physiological effects of 3-CPA-2-MBA in vivo. Additionally, research could be conducted to explore the potential therapeutic applications of 3-CPA-2-MBA, such as its use as an anti-inflammatory or antioxidant agent. Finally, further research could be conducted to explore the potential of 3-CPA-2-MBA as a synthetic intermediate for the preparation of other compounds.
Synthesis Methods
3-CPA-2-MBA is synthesized through a two-step reaction. First, the starting material, 3-chloro-2-methylbenzoic acid, is reacted with cyclopropylamine in the presence of a base (such as sodium ethoxide). This reaction produces 3-cyclopropylaminocarbonyl-2-methylbenzoic acid. This intermediate is then reacted with a Grignard reagent (such as magnesium bromide) in the presence of a base (such as sodium hydroxide) to form 3-CPA-2-MBA.
Scientific Research Applications
3-CPA-2-MBA has been studied extensively in the scientific literature due to its interesting properties. It has been used as a synthetic intermediate in the synthesis of other compounds, particularly for the preparation of phosphonates. Additionally, 3-CPA-2-MBA has been studied for its potential applications in drug research. It has been found to be a potent inhibitor of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of blood pressure.
properties
IUPAC Name |
3-[3-(cyclopropylcarbamoyl)phenyl]-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-11-15(6-3-7-16(11)18(21)22)12-4-2-5-13(10-12)17(20)19-14-8-9-14/h2-7,10,14H,8-9H2,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBXYYUAHPEZQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691730 |
Source


|
| Record name | 3'-(Cyclopropylcarbamoyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylbenzoic acid | |
CAS RN |
1261914-54-8 |
Source


|
| Record name | 3'-(Cyclopropylcarbamoyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6409598.png)

![3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxybenzoic acid, 95%](/img/structure/B6409621.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95%](/img/structure/B6409624.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-hydroxybenzoic acid, 95%](/img/structure/B6409631.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95%](/img/structure/B6409639.png)